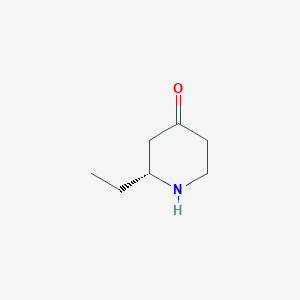(R)-2-Ethylpiperidin-4-one
CAS No.:
Cat. No.: VC13760402
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (2R)-2-ethylpiperidin-4-one |
| Standard InChI | InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
| Standard InChI Key | QXEIRMLCUYRJCT-ZCFIWIBFSA-N |
| Isomeric SMILES | CC[C@@H]1CC(=O)CCN1 |
| SMILES | CCC1CC(=O)CCN1 |
| Canonical SMILES | CCC1CC(=O)CCN1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (2R)-2-ethylpiperidin-4-one hydrochloride, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . Key structural features include:
-
Chair conformation of the piperidine ring, stabilized by equatorial positioning of substituents .
-
Chiral center at the second carbon (R-configuration), influencing stereoselective interactions .
-
Hydrochloride salt form, enhancing solubility in polar solvents like water and ethanol .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.64 g/mol | |
| Canonical SMILES | CCC1CC(=O)CCN1.Cl | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents |
Synthesis and Structural Modification
Synthetic Routes
(R)-2-Ethylpiperidin-4-one is typically synthesized via Mannich condensation or cyclization reactions . A representative method involves:
-
Mannich Reaction: Condensation of ethylamine with formaldehyde and acetaldehyde derivatives to form the piperidine backbone .
-
Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the R-enantiomer .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Piperidone | Core scaffold | |
| Ethyl Grignard Reagent | Introduces ethyl group | |
| Chiral Catalysts | Enantioselective synthesis |
Structural Analogs
Comparative studies with analogs like 3-Methylpiperidin-4-one (CAS: 5773-58-0) reveal that alkyl substituents at the second position enhance metabolic stability and receptor affinity . For example:
-
3-Methylpiperidin-4-one exhibits C₆H₁₁NO molecular formula and interacts with enzymes in analgesic synthesis.
-
Ethyl substitution in (R)-2-Ethylpiperidin-4-one improves lipophilicity, potentially enhancing blood-brain barrier penetration .
Pharmacological and Biological Activities
Table 3: Comparative Biological Activities
| Compound | Target Affinity (Kᵢ) | Selectivity (DAT/SERT) |
|---|---|---|
| (R)-2-Ethylpiperidin-4-one | Not reported | – |
| JJC8-091 (Analog) | DAT: 3–382 nM | 421-fold |
| 3-Methylpiperidin-4-one | Enzymatic IC₅₀: ~10 μM | – |
Metabolic Stability
Studies on piperidine analogs highlight improved metabolic stability when substituting piperazine with piperidine rings . For instance:
-
Homopiperazine analogs exhibit <20% stability in rat liver microsomes .
-
Piperidine derivatives (e.g., 20a) show 100% stability under identical conditions .
Applications in Drug Discovery
Intermediate in Analgesic Synthesis
(R)-2-Ethylpiperidin-4-one serves as a precursor for fentanyl-like opioids and non-steroidal anti-inflammatory drugs (NSAIDs) . Its chiral center is critical for:
-
Stereoselective Binding: Enhancing affinity for opioid receptors .
-
Prodrug Development: Facilitating slow-release formulations via ketone reduction .
Structural Scaffold for CNS Drugs
The compound’s ability to cross the blood-brain barrier makes it valuable for central nervous system (CNS) drug design . Derivatives are investigated for:
-
Neuropathic Pain Mitigation: Modulation of T-type calcium channels .
-
Antidepressant Activity: Serotonin transporter (SERT) inhibition .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume